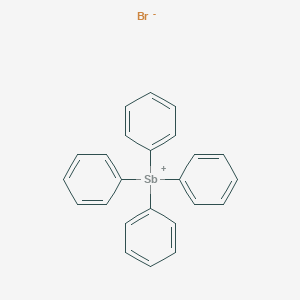

Tetraphenylstibonium bromide

Description

Properties

IUPAC Name |

tetraphenylstibanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C6H5.BrH.Sb/c4*1-2-4-6-5-3-1;;/h4*1-5H;1H;/q;;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSXZVCXTGNNFI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Sb+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrSb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21450-52-2, 16894-69-2 | |

| Record name | (TB-5-12)-Bromotetraphenylantimony | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21450-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stibonium, bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetraphenylantimony Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Tetraphenylstibonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of tetraphenylstibonium bromide (Ph₄SbBr), an organoantimony compound with applications in various fields of chemical research. This document details the synthetic pathways, experimental protocols, and comprehensive characterization data for this compound.

Synthesis of this compound

The synthesis of this compound can be approached through several methods. A common and effective strategy involves a two-step process: first, the synthesis of the precursor triphenylstibine (SbPh₃), followed by its reaction to form the desired this compound.

Synthesis of Triphenylstibine (Precursor)

Triphenylstibine is readily prepared via a Grignard reaction between phenylmagnesium bromide and antimony trichloride.[1][2][3]

Experimental Protocol:

-

Grignard Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place magnesium turnings (1.65 gram atoms). Cover the magnesium with dry ether (200 mL). A solution of dry bromobenzene (1.65 moles) in dry ether (800 mL) is added portion-wise to initiate the reaction. Once the reaction starts, the remaining bromobenzene solution is added at a rate to maintain a gentle reflux.

-

Reaction with Antimony Trichloride: After the formation of phenylmagnesium bromide is complete, a solution of freshly distilled antimony trichloride (0.5 moles) in dry ether (300 mL) is added slowly through the dropping funnel.[1] The reaction mixture is then heated under reflux for one hour.

-

Work-up and Purification: After cooling, the reaction mixture is poured into a mixture of ice and water. The ether layer containing the product is separated. The aqueous layer is extracted multiple times with ether. The combined ether extracts are dried and the solvent is evaporated to yield crude triphenylstibine. The crude product can be purified by recrystallization.[1]

Caption: Synthesis of the precursor, Triphenylstibine.

Synthesis of this compound

One method for the synthesis of this compound involves the reaction of triphenylstibine with bromobenzene in the presence of a catalyst, analogous to the synthesis of tetraphenylphosphonium bromide.[4] Another documented method involves the reaction of pentaphenylantimony with hydrobromic acid.[5] A more direct approach is the reaction of triphenylstibine dibromide with phenylmagnesium bromide.

Experimental Protocol (from Triphenylstibine Dibromide):

-

Preparation of Triphenylstibine Dibromide: Triphenylstibine is dissolved in a suitable solvent like carbon tetrachloride. A stoichiometric amount of bromine, dissolved in the same solvent, is added dropwise with stirring. The resulting precipitate of triphenylstibine dibromide is filtered, washed with the solvent, and dried.[6]

-

Reaction with Grignard Reagent: Phenylmagnesium bromide is prepared as described in section 1.1. A solution of triphenylstibine dibromide in a suitable solvent is then added slowly to the Grignard reagent at a low temperature (e.g., 0 °C).

-

Work-up and Purification: The reaction mixture is stirred for several hours and then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Caption: Synthesis of this compound.

Characterization of this compound

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized this compound. The following are key analytical techniques and their expected results.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₀BrSb | [7] |

| Molecular Weight | 510.1 g/mol | [7] |

| Appearance | White to off-white crystalline powder | [8] |

| Melting Point | 204 °C (decomposes) | [9] |

Spectroscopic Data

Experimental Protocol:

A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 5-10 mg/mL. The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 8.5 ppm. Due to the symmetry of the tetraphenylstibonium cation, the phenyl protons may appear as complex multiplets.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the phenyl carbons. The carbon atom directly attached to the antimony atom will be significantly deshielded.

Experimental Protocol:

A dilute solution of the sample is prepared in a suitable solvent (e.g., acetonitrile or methanol) and introduced into the mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode.

The mass spectrum is expected to show a prominent peak corresponding to the tetraphenylstibonium cation [Ph₄Sb]⁺. The isotopic pattern of antimony (¹²¹Sb and ¹²³Sb) should be observable. The molecular ion peak for the cation would be expected around m/z 431 and 433.

Note: A specific mass spectrum for this compound was not found in the search results. The mass spectrum of the analogous tetraphenylphosphonium bromide shows the molecular ion for the cation [Ph₄P]⁺.[12]

Experimental Protocol:

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

The IR spectrum of this compound will show characteristic absorption bands for the phenyl groups.[7][13]

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | C-H stretching (aromatic) |

| ~1580 | C=C stretching (aromatic ring) |

| ~1480, 1435 | C=C stretching (aromatic ring) |

| ~740, 690 | C-H out-of-plane bending (monosubstituted benzene) |

Elemental Analysis

Elemental analysis provides the percentage composition of carbon and hydrogen in the compound, which can be compared to the theoretical values to assess purity.

| Element | Theoretical % | Found % | Reference |

| C | 56.51 | 56.46 | [5] |

| H | 3.95 | 3.88 | [5] |

Logical Workflow for Characterization

The characterization of a newly synthesized batch of this compound follows a logical progression to confirm its identity and purity.

Caption: Logical workflow for the characterization of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Triphenylstibine - Wikipedia [en.wikipedia.org]

- 3. Triphenylstibine [chemeurope.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. Tetraphenylantimony Bromide | C24H20BrSb | CID 88914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tetraphenylantimony bromide | this compound | C24H20BrSb - Ereztech [ereztech.com]

- 9. 16894-69-2 CAS MSDS (TETRAPHENYLANTIMONY BROMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Tetraphenylphosphonium bromide (2751-90-8) 1H NMR spectrum [chemicalbook.com]

- 11. Tetraphenylphosphonium bromide (2751-90-8) 13C NMR [m.chemicalbook.com]

- 12. Tetraphenylphosphonium bromide (2751-90-8) MS spectrum [chemicalbook.com]

- 13. Tetraphenylstibanium;bromide | C24H20BrSb | CID 2734137 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Stereochemistry of Tetraphenylstibonium Bromide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular geometry of tetraphenylstibonium bromide (Ph₄SbBr), a compound of interest to researchers, scientists, and professionals in the field of drug development. Leveraging crystallographic data, this document outlines the precise spatial arrangement of its constituent atoms, offering insights into its structural characteristics.

Core Molecular Structure: A Distorted Trigonal Bipyramid

The molecular geometry of this compound is characterized by a central antimony (Sb) atom coordinated to four phenyl groups and one bromide ion. X-ray crystallographic studies have unequivocally established that the geometry around the antimony atom is best described as a distorted trigonal bipyramid .[1]

In this configuration, three of the phenyl groups occupy the equatorial positions, forming a triangular plane around the central antimony atom. The fourth phenyl group and the bromide ion are situated at the apical positions, directly opposite each other along the principal axis of the molecule. This arrangement leads to a non-uniform distribution of bond lengths and angles, a key feature of this compound's stereochemistry.

Quantitative Structural Parameters

The precise bond lengths and angles of this compound have been determined through single-crystal X-ray diffraction. These data are crucial for understanding the steric and electronic environment of the antimony center and are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 16.293(3) Å |

| b = 10.616(3) Å | |

| c = 12.507(2) Å | |

| β = 105.60(1)° | |

| Bond Lengths | |

| Apical Sb-Br | 2.965(1) Å |

| Apical Sb-C | 2.151(9) Å |

| Mean Equatorial Sb-C | 2.102(9) Å |

Table 1: Crystallographic and Bond Length Data for this compound.[1]

The significant elongation of the apical Sb-Br bond is a noteworthy feature, suggesting a more labile interaction compared to the covalent Sb-C bonds. The distinction between the apical and equatorial Sb-C bond lengths further underscores the distorted nature of the trigonal bipyramidal geometry.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the molecular structure of this compound was achieved through the well-established technique of single-crystal X-ray diffraction. The general experimental workflow for such an analysis is as follows:

-

Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent by methods such as slow evaporation or cooling.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffracted X-rays are recorded by a detector.

-

Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms within the unit cell are then determined using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and bond angles.

Logical Relationship of Molecular Geometry

The following diagram illustrates the logical hierarchy of the structural determination of this compound, from the fundamental atomic composition to the detailed molecular geometry.

This in-depth guide provides a foundational understanding of the molecular geometry of this compound. The presented data and methodologies are essential for researchers engaged in fields where the precise three-dimensional structure of a molecule dictates its properties and interactions.

References

Thermal Stability and Decomposition of Tetraphenylstibonium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the thermal stability and decomposition of tetraphenylstibonium bromide. Due to a notable scarcity of direct research on the thermal analysis of this specific compound, this document synthesizes the available data on its synthesis and physical properties. To provide a functional framework for researchers, we present detailed thermal analysis data for the analogous compound, tetraphenylphosphonium bromide, as a comparative reference. Furthermore, a potential decomposition pathway for this compound is proposed based on the known chemistry of related organoantimony compounds. This guide also includes a detailed, standardized experimental protocol for conducting thermogravimetric and differential scanning calorimetry analyses, which can be applied to further investigate the thermal properties of this compound.

Introduction

This compound is a quaternary stibonium salt characterized by a central antimony atom bonded to four phenyl groups and a bromide counterion. Organoantimony compounds, in general, are utilized in various fields, including catalysis and organic synthesis. An understanding of the thermal stability and decomposition profile of such compounds is critical for determining their suitability for various applications, ensuring safe handling and storage, and predicting potential degradation pathways.

This guide addresses the current knowledge gap regarding the thermal properties of this compound by consolidating available data and providing a comparative analysis with its well-studied phosphonium analog.

Synthesis and Physicochemical Properties of this compound

The synthesis of this compound has been reported in the literature. A key method involves the reaction of triphenylstibine with bromobenzene. The resulting product is a crystalline solid.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₀BrSb | [1] |

| Molecular Weight | 510.1 g/mol | [1] |

| Melting Point | 200-213 °C | [2] |

Thermal Analysis Data (Comparative)

Thermal Analysis of Tetraphenylphosphonium Bromide (TPPB)

A study on the dihydrate form of TPPB revealed the following thermal behavior.

Table 2: Thermal Decomposition Data for Tetraphenylphosphonium Bromide Dihydrate

| Analysis | Event | Temperature (°C) | Observation |

| TGA | Weight Loss | 68 | Loss of two water molecules (8.8% weight loss) |

| DSC | Endothermic Peak | 68 | Corresponds to the loss of water |

| DSC | Melting Point | 300 | |

| TGA/DSC | Decomposition | 435 | Onset of decomposition |

Source: Adapted from Wang et al., 2017[3]

Proposed Decomposition Pathway for this compound

While the specific decomposition products of this compound upon heating have not been experimentally determined, a plausible pathway can be inferred from the behavior of related organoantimony compounds. For instance, pentaphenylantimony is known to decompose at 200 °C to yield triphenylstibine and biphenyl[4].

By analogy, a likely thermal decomposition pathway for this compound could involve the initial dissociation of the bromide ion, followed by the breakdown of the tetraphenylstibonium cation. The ultimate products would likely include triphenylstibine, bromobenzene, and other hydrocarbon fragments.

Experimental Protocols for Thermal Analysis

To facilitate further research into the thermal properties of this compound, the following is a detailed experimental protocol for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), based on standard methodologies.

Instrumentation

-

A simultaneous thermal analyzer (STA) capable of performing TGA and DSC is recommended.

Sample Preparation

-

Ensure the this compound sample is a homogenous powder.

-

Accurately weigh 5-10 mg of the sample into an alumina or platinum crucible.

TGA/DSC Analysis Parameters

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up to a final temperature of 600 °C at a heating rate of 10 °C/min.

-

-

Atmosphere:

-

Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

-

Data Collection:

-

Record the sample weight (TGA), heat flow (DSC), and temperature continuously throughout the experiment.

-

Data Analysis

-

TGA Curve:

-

Determine the onset temperature of decomposition from the initial weight loss step.

-

Calculate the percentage weight loss at each decomposition stage.

-

Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG).

-

-

DSC Curve:

-

Identify endothermic and exothermic peaks, which correspond to events such as melting, crystallization, and decomposition.

-

Determine the peak temperatures and enthalpy changes for each thermal event.

-

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for characterizing the thermal stability of a chemical compound like this compound.

Caption: Workflow for Thermal Analysis.

Conclusion

The thermal stability and decomposition of this compound remain an area with limited direct experimental data. While its synthesis and melting point are established, a comprehensive understanding of its behavior at elevated temperatures is lacking. The thermal data for the analogous tetraphenylphosphonium bromide provides a valuable, albeit indirect, reference point, suggesting that stibonium salts may also exhibit relatively high thermal stability. The proposed decomposition pathway, by analogy to other organoantimony compounds, suggests the formation of triphenylstibine and bromobenzene as likely products. To advance the understanding of this compound, further experimental investigation using the detailed TGA/DSC protocol provided in this guide is highly recommended. Such studies will be crucial for ensuring the safe and effective application of this compound in research and development.

References

Navigating the Ionic Landscape: A Technical Guide to the Electrolytic Conductivity of Onium Salts in Acetonitrile

Disclaimer: This guide addresses the principles and methodologies for studying the electrolytic conductivity of quaternary onium salts in acetonitrile. Due to a lack of specific published data for Tetraphenylstibonium bromide in this solvent, this document uses Tetrabutylammonium bromide (Bu₄NBr) as a representative analyte to illustrate the experimental and analytical framework. The fundamental principles and procedures described herein are directly applicable to the study of other quaternary salts, including this compound.

Introduction

The study of electrolytic conductivity in non-aqueous solvents is paramount for advancements in various fields, including electrochemistry, battery technology, and synthetic chemistry. Acetonitrile, a polar aprotic solvent, is frequently employed due to its ability to dissolve a wide range of electrolytes and its relatively high dielectric constant. This guide provides a comprehensive overview of the theoretical underpinnings, experimental protocols, and data analysis associated with determining the electrolytic conductivity of quaternary onium salts, such as this compound, in acetonitrile. Understanding the behavior of these salts in solution, including ion mobility and the extent of ion-pair formation, is crucial for optimizing reaction conditions and developing novel electrochemical systems.

Theoretical Framework: The Fuoss-Onsager Equation

The electrolytic conductivity of a solution is a measure of its ability to conduct an electric current, which is carried by the movement of ions. For dilute solutions of strong electrolytes, the relationship between molar conductivity (Λ), concentration (c), and the limiting molar conductivity (Λ₀) can be described by the Fuoss-Onsager equation. This equation accounts for the electrophoretic and relaxation effects that hinder the motion of ions in an electric field.

The simplified Fuoss-Onsager equation for unassociated or slightly associated electrolytes is given by:

Λ = Λ₀ - S√c + E c log(c) + J(a)c

where:

-

Λ is the molar conductivity at concentration c.

-

Λ₀ is the limiting molar conductivity at infinite dilution, representing the conductivity when ions are infinitely far apart and do not interact.

-

S is the limiting slope, dependent on temperature, the dielectric constant, and viscosity of the solvent, as well as the valencies of the ions.

-

E and J(a) are parameters that depend on the solvent properties and the ion-size parameter 'a' (the distance of closest approach of the ions).

For electrolytes that exhibit significant ion-pair formation, the analysis is extended to include the association constant (Kₐ), which quantifies the equilibrium between free ions and ion pairs.

Data Presentation: Tetrabutylammonium Bromide in Acetonitrile-Water Mixtures

While a complete dataset for Tetrabutylammonium bromide in pure acetonitrile was not available in the reviewed literature, studies in acetonitrile-water mixtures provide valuable insights into the parameters derived from conductivity measurements. The following table summarizes the limiting molar conductance (Λ₀) and the association constant (Kₐ) for Bu₄NBr in such systems at various temperatures. These parameters are typically determined by fitting experimental conductivity data to the Fuoss conductance-concentration equation.[1][2]

| Solvent Composition (Volume Fraction of Acetonitrile) | Temperature (K) | Limiting Molar Conductance (Λ₀) (S cm² mol⁻¹) | Association Constant (Kₐ) (dm³ mol⁻¹) |

| 0.20 | 308.15 | Not specified | < 10 |

| 0.20 | 313.15 | Not specified | < 10 |

| 0.20 | 318.15 | Not specified | < 10 |

| 0.40 | 308.15 | Not specified | < 10 |

| 0.40 | 313.15 | Not specified | < 10 |

| 0.40 | 318.15 | Not specified | < 10 |

Note: The specific values for Λ₀ were not provided in the abstract, but the study indicates that the electrolytes exist as free ions, with Kₐ values being practically negligible (<10).[1][2]

Experimental Protocols

The accurate determination of electrolytic conductivity requires meticulous experimental procedures. The following protocol outlines the key steps for measuring the conductivity of a quaternary onium salt in acetonitrile.

Materials and Reagents

-

Solvent: High-purity acetonitrile (HPLC grade or equivalent) should be used. It is often necessary to further purify the solvent by distillation over a suitable drying agent, such as calcium hydride, to remove water and other impurities that can affect conductivity.[2]

-

Electrolyte: The quaternary onium salt (e.g., this compound or Tetrabutylammonium bromide) should be of high purity. It should be dried under vacuum at an appropriate temperature to remove any residual moisture.

-

Calibration Standard: A standard aqueous solution of potassium chloride (KCl) of known concentration is typically used to determine the cell constant of the conductivity cell.[3]

Instrumentation

-

Conductivity Meter: A high-precision digital conductivity meter capable of measuring a wide range of conductivities with temperature compensation.

-

Conductivity Cell: A dip-type or flow-through conductivity cell with platinized platinum electrodes is commonly used. The cell constant should be appropriate for the expected conductivity range of the solutions.

-

Thermostatic Bath: A constant temperature bath is crucial, as conductivity is highly dependent on temperature. The temperature should be controlled to within ±0.01 K.[3]

-

Volumetric Glassware: Calibrated volumetric flasks, pipettes, and burettes are required for the accurate preparation of solutions.

-

Analytical Balance: A balance with a readability of at least 0.1 mg is necessary for weighing the electrolyte.

Experimental Procedure

-

Solvent Purification: Acetonitrile is distilled over calcium hydride to ensure it is anhydrous. The specific conductance of the purified solvent should be measured and should be very low.[2]

-

Determination of the Cell Constant: The conductivity cell is calibrated using a standard aqueous KCl solution of known concentration and conductivity at a specific temperature (e.g., 298.15 K). The cell is rinsed thoroughly with deionized water and then with the standard KCl solution before measurement. The measured resistance (R) is used to calculate the cell constant (K_cell) using the formula: K_cell = κ_KCl * R_KCl, where κ_KCl is the known specific conductivity of the KCl solution.

-

Preparation of the Stock Solution: A stock solution of the onium salt in acetonitrile is prepared by accurately weighing a known mass of the dried salt and dissolving it in a known volume of the purified solvent in a volumetric flask.

-

Preparation of Solutions for Measurement: A series of solutions of different concentrations are prepared by accurately diluting the stock solution with the purified solvent using calibrated volumetric glassware.

-

Conductivity Measurement:

-

The conductivity cell is thoroughly rinsed with the purified solvent and then with the solution to be measured.

-

The cell is immersed in the sample solution in a measurement vessel, ensuring the electrodes are fully submerged.

-

The measurement vessel is placed in the thermostatic bath and allowed to reach thermal equilibrium (typically 15-20 minutes).[3]

-

The resistance or conductance of the solution is measured. The measurement should be repeated until a stable reading is obtained.

-

This process is repeated for all the prepared solutions, starting from the most dilute to the most concentrated, to minimize carryover effects.

-

-

Data Analysis: The measured conductance is converted to molar conductivity (Λ) for each concentration (c). The data is then analyzed using the Fuoss-Onsager equation or other appropriate conductivity models to determine the limiting molar conductivity (Λ₀) and the ion-pair association constant (Kₐ).

Visualization of Experimental Workflow

The logical flow of the experimental procedure for determining electrolytic conductivity can be visualized as follows:

Caption: Experimental workflow for electrolytic conductivity measurement.

Conclusion

This technical guide has outlined the essential theoretical and practical considerations for the study of the electrolytic conductivity of quaternary onium salts in acetonitrile. While specific data for this compound remains elusive in the accessible literature, the principles and methodologies detailed herein, using Tetrabutylammonium bromide as a proxy, provide a robust framework for researchers and drug development professionals. The careful execution of the experimental protocol and the rigorous analysis of the conductivity data using appropriate theoretical models, such as the Fuoss-Onsager equation, are critical for elucidating the behavior of these electrolytes in non-aqueous media. Such studies are indispensable for the continued development of advanced electrochemical and synthetic applications.

References

An In-depth Technical Guide to Tetraphenylstibonium Compounds: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of tetraphenylstibonium compounds. The information is curated for researchers in chemistry and drug development, with a focus on detailed experimental protocols, quantitative data, and the elucidation of biological mechanisms.

Discovery and History

The exploration of organoantimony compounds dates back to the early 20th century, with pioneering work from German chemists. While the synthesis of various organoantimony compounds was explored during this period, the first definitive synthesis of a pentavalent organoantimony compound, pentaphenylantimony, was reported by G. Grüttner and M. Wiernik in 1915. Their work, published in the Berichte der deutschen chemischen Gesellschaft, laid the foundation for the subsequent development of related compounds.

Earlier, in 1904, P. Pfeiffer and K. Tappermann, also in Berichte der deutschen chemischen Gesellschaft, described the reactions of organometallic compounds, contributing to the growing body of knowledge that would eventually lead to the synthesis of tetra- and penta-substituted organoantimony species. The tetraphenylstibonium cation, [Sb(C₆H₅)₄]⁺, represents a stable derivative of these early discoveries and has since become a versatile tool in both chemistry and, more recently, in biomedical research.

The general workflow for the historical development and synthesis of these compounds can be visualized as follows:

Caption: Logical progression from early discoveries to modern applications.

Physicochemical Properties

Tetraphenylstibonium salts are typically white, crystalline solids. Their solubility is dependent on the counter-ion and the solvent. Generally, they exhibit good solubility in polar organic solvents.

Table 1: Physical Properties of Selected Tetraphenylstibonium and Analogous Salts

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| Tetraphenylstibonium Bromide | C₂₄H₂₀BrSb | 510.10 | 218-221 | Soluble in hot water, ethanol, chloroform |

| Tetraphenylstibonium Chloride | C₂₄H₂₀ClSb | 465.64 | 202-205 | Soluble in water, ethanol |

| Tetraphenylphosphonium Bromide | C₂₄H₂₀BrP | 419.29 | 295-300 | Soluble in water, ethanol, benzene, THF |

| Tetraphenylphosphonium Chloride | C₂₄H₂₀ClP | 374.85 | 272-274 | Soluble in water, polar organic solvents |

Table 2: Spectroscopic Data for the Tetraphenylstibonium Cation

| Spectroscopy | Characteristic Signals |

| ¹H NMR | Multiplets in the range of δ 7.5-8.0 ppm, corresponding to the aromatic protons of the phenyl groups. |

| ¹³C NMR | Signals in the aromatic region (typically δ 125-135 ppm), with distinct resonances for the ipso, ortho, meta, and para carbons of the phenyl rings. |

| IR (Infrared) | Characteristic absorption bands for the phenyl groups, including C-H stretching (~3050 cm⁻¹), C=C stretching (~1580, 1480, 1435 cm⁻¹), and C-H out-of-plane bending (~740, 690 cm⁻¹). A characteristic absorption for the Sb-C bond is also observed in the far-IR region. |

Experimental Protocols: Synthesis of Tetraphenylstibonium Compounds

Several synthetic routes to tetraphenylstibonium salts have been established. Below are detailed protocols for two common methods.

Protocol 1: Synthesis of this compound from Triphenylstibine

This method is adapted from the work of Chatt and Mann.

Materials:

-

Triphenylstibine (Ph₃Sb)

-

Bromobenzene (PhBr)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry benzene

-

Hydrochloric acid (HCl), concentrated

-

Sodium bromide (NaBr)

-

Diethyl ether

-

Ice

Procedure:

-

A solution of triphenylstibine (1.0 eq) in dry benzene is prepared in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.

-

Anhydrous aluminum chloride (1.1 eq) is added portion-wise to the stirred solution.

-

A solution of bromobenzene (1.0 eq) in dry benzene is added dropwise from the dropping funnel.

-

The mixture is heated to reflux and maintained at this temperature for 3 hours.

-

After cooling to room temperature, the reaction mixture is poured onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are discarded. The aqueous layer is filtered and treated with a saturated solution of sodium bromide to precipitate the crude this compound.

-

The crude product is collected by filtration, washed with cold water, and recrystallized from hot water or ethanol to yield white, crystalline this compound.

Protocol 2: Synthesis of Tetraphenylstibonium Chloride from Triphenylstibine Dichloride

This method utilizes a Grignard reagent.

Materials:

-

Triphenylstibine dichloride (Ph₃SbCl₂)

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether

-

Hydrochloric acid, dilute

-

Sodium chloride (NaCl)

Procedure:

-

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.1 eq) are placed in anhydrous diethyl ether. A solution of bromobenzene (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is stirred until the magnesium is consumed.

-

Reaction with Triphenylstibine Dichloride: A solution of triphenylstibine dichloride (0.9 eq) in anhydrous diethyl ether is added dropwise to the freshly prepared phenylmagnesium bromide solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of dilute hydrochloric acid.

-

The ether layer is separated, and the aqueous layer is washed with diethyl ether.

-

The aqueous layer is then saturated with sodium chloride to precipitate tetraphenylstibonium chloride.

-

The precipitate is collected by filtration, washed with cold water, and recrystallized from a suitable solvent such as an ethanol/water mixture.

Caption: Workflow for two common synthetic routes to tetraphenylstibonium salts.

Biological Activities and Potential for Drug Development

Recent research has highlighted the potential of tetraphenylstibonium compounds as therapeutic agents, particularly in the fields of antimicrobial and anticancer drug development.

Antimicrobial Activity

Tetraphenylstibonium salts have demonstrated activity against a range of pathogenic bacteria. The proposed mechanism of action primarily involves the disruption of the bacterial cell membrane. The lipophilic nature of the tetraphenylstibonium cation facilitates its interaction with and insertion into the lipid bilayer of the bacterial membrane. This disruption leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

Caption: Proposed mechanism of antimicrobial action.

Anticancer Activity

Tetraphenylstibonium compounds have also emerged as promising candidates for cancer therapy. Their cytotoxic effects against various cancer cell lines are primarily attributed to the induction of apoptosis (programmed cell death).

Signaling Pathways in Apoptosis Induction:

The precise signaling pathways are still under investigation, but evidence suggests the involvement of key regulators of apoptosis:

-

Mitochondrial Pathway (Intrinsic Pathway): Tetraphenylstibonium compounds are thought to induce mitochondrial dysfunction. This can lead to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. The lipophilic cationic nature of the [Sb(C₆H₅)₄]⁺ moiety may facilitate its accumulation in the mitochondria, driven by the negative mitochondrial membrane potential.

-

Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is crucial for cell survival. Tetraphenylstibonium compounds may modulate the expression or activity of these proteins, shifting the balance towards apoptosis.

-

Caspase Activation: The release of cytochrome c triggers the activation of a cascade of proteases known as caspases (e.g., caspase-9 and caspase-3), which are the executioners of apoptosis, leading to the cleavage of cellular proteins and cell death.

-

Topoisomerase Inhibition: Some organoantimony compounds have been shown to inhibit topoisomerases, enzymes that are essential for DNA replication and repair. Inhibition of these enzymes can lead to DNA damage and trigger apoptosis.

Caption: Proposed signaling pathways for anticancer activity.

Conclusion and Future Directions

Tetraphenylstibonium compounds, with their rich history rooted in early 20th-century organometallic chemistry, are experiencing a resurgence of interest due to their promising biological activities. Their straightforward synthesis and versatile chemical nature make them attractive scaffolds for further development. For researchers and drug development professionals, the lipophilic cationic character of the tetraphenylstibonium moiety offers a unique platform for designing molecules that can effectively target bacterial membranes and induce apoptotic pathways in cancer cells. Future research will likely focus on elucidating the detailed molecular targets and signaling pathways, as well as on synthesizing novel derivatives with enhanced efficacy and reduced toxicity for potential clinical applications.

An In-depth Technical Guide on the Ionic Nature of the Antimony-Carbon Bond in Tetraphenylstibonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ionic character of the antimony-carbon (Sb-C) bond in tetraphenylstibonium bromide. The document delves into theoretical considerations, presents relevant quantitative data, outlines detailed experimental and computational methodologies for characterization, and offers a logical workflow for assessing the bond's nature. This information is crucial for understanding the compound's stability, reactivity, and potential applications in fields such as medicinal chemistry and materials science.

Theoretical Framework: Understanding the Antimony-Carbon Bond

The nature of a chemical bond can be described as a spectrum ranging from purely covalent to purely ionic. The position of the antimony-carbon bond on this spectrum is determined by the difference in electronegativity between the two atoms and the overall electronic environment of the molecule. In this compound ([Sb(C₆H₅)₄]⁺Br⁻), the central antimony atom is in a +5 oxidation state, which significantly influences the polarization of the Sb-C bonds.

Electronegativity and Bond Polarity:

The electronegativity of an element is a measure of its ability to attract shared electrons in a chemical bond. The greater the difference in electronegativity (Δχ) between two bonded atoms, the more ionic character the bond will possess.

-

Pauling Electronegativity of Antimony (Sb): 2.05

-

Pauling Electronegativity of Carbon (C): 2.55

The electronegativity difference between antimony and carbon is relatively small (Δχ = 0.50). This value suggests a bond with predominantly covalent character. However, the formal positive charge on the antimony atom in the tetraphenylstibonium cation ([Sb(C₆H₅)₄]⁺) will induce a greater partial positive charge on the antimony and draw electron density from the phenyl rings, thereby increasing the ionic character of the Sb-C bonds.

Quantitative Data Presentation

To provide a clear comparison of the parameters influencing the Sb-C bond's ionic nature, the following data is summarized.

Table 1: Electronegativity and Atomic Radii

| Parameter | Antimony (Sb) | Carbon (C) |

| Pauling Electronegativity | 2.05 | 2.55 |

| Covalent Radius (pm) | ~139 | ~76 |

| Ionic Radius (Sb⁵⁺) (pm) | 74 | - |

Note: The ionic radius for carbon is not typically defined in this context.

Table 2: Bond Characteristics (Estimated and Experimental)

| Parameter | Value | Method/Reference |

| Sb-C Bond Length | Not available in searched literature for [Sb(C₆H₅)₄]⁺Br⁻ | X-ray Crystallography (required) |

| Sb-C Bond Dissociation Energy | ~215 kJ/mol (general for organoantimony compounds) | Thermochemical data |

| Electrolyte Nature in Acetonitrile | Weak Electrolyte | Conductivity Measurements |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of the Sb-C bond.

3.1. Synthesis of this compound for Analysis

A high-purity crystalline sample is required for most analytical techniques. A common synthetic route involves the reaction of triphenylstibine with bromobenzene in the presence of a Lewis acid catalyst, followed by purification.

-

Reaction: (C₆H₅)₃Sb + C₆H₅Br → [Sb(C₆H₅)₄]⁺Br⁻

-

Reactants: Triphenylstibine, Bromobenzene, Aluminum chloride (catalyst).

-

Solvent: Anhydrous carbon disulfide or a similar non-polar solvent.

-

Procedure:

-

Dissolve triphenylstibine and a catalytic amount of aluminum chloride in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add bromobenzene dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture for several hours. The product will precipitate out of the solution.

-

Filter the crude product and wash with the solvent to remove unreacted starting materials.

-

Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) to obtain high-purity crystals suitable for X-ray diffraction analysis.

-

3.2. X-ray Crystallography for Sb-C Bond Length Determination

Single-crystal X-ray diffraction is the definitive method for determining bond lengths in the solid state.

-

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα).

-

Procedure:

-

Mount a suitable single crystal of this compound on the diffractometer.

-

Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to reduce thermal vibrations).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the collected diffraction data.

-

The refined model will provide precise coordinates for each atom, from which the Sb-C bond lengths can be calculated with high accuracy.

-

3.3. Conductivity Measurement for Assessing Ionic Character

The electrolytic behavior of this compound in solution provides qualitative and quantitative insights into its ionic nature.

-

Instrumentation: A conductivity meter with a calibrated conductivity cell.

-

Solvent: Acetonitrile (a polar aprotic solvent).

-

Procedure:

-

Prepare a series of solutions of this compound in acetonitrile of known concentrations.

-

Measure the conductivity of the pure solvent as a baseline.

-

Measure the conductivity of each prepared solution at a constant temperature.

-

Calculate the molar conductivity (Λm) for each concentration.

-

Plot molar conductivity against the square root of the concentration. The shape of this plot and the magnitude of the molar conductivity can be used to classify the compound as a strong, weak, or non-electrolyte. A weak electrolyte behavior suggests incomplete dissociation, indicating a significant covalent character in the solid-state that persists to some extent in solution.

-

Computational Protocols

Computational chemistry offers powerful tools to probe the electronic structure and bonding.

4.1. Mulliken Population Analysis for Atomic Charge Distribution

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule.

-

Software: A quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS).

-

Method: Density Functional Theory (DFT) is a suitable and widely used method. A functional such as B3LYP with a suitable basis set (e.g., 6-31G(d) for C and H, and a larger basis set with effective core potential for Sb) should be employed.

-

Procedure:

-

Construct the 3D structure of the tetraphenylstibonium cation, [Sb(C₆H₅)₄]⁺.

-

Perform a geometry optimization calculation to find the lowest energy structure.

-

Following the geometry optimization, perform a population analysis calculation (e.g., using the Pop=Mulliken keyword in Gaussian).

-

The output will provide the Mulliken charges on each atom, including the antimony and the carbon atoms of the phenyl rings. A significant positive charge on the antimony and negative charges on the ipso-carbon atoms would indicate a polarized, partially ionic Sb-C bond.

-

Visualization of Logical Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of the ionic nature of the Sb-C bond in this compound.

Conclusion

The assessment of the ionic nature of the antimony-carbon bond in this compound requires a multi-faceted approach combining theoretical calculations, spectroscopic data, and experimental measurements. The small electronegativity difference between antimony and carbon suggests a predominantly covalent bond. However, the formal positive charge on the antimony center and its weak electrolyte behavior in solution provide evidence for a degree of ionic character. A definitive quantification of this ionic character necessitates further experimental data, specifically a precise Sb-C bond length from X-ray crystallography and computational analysis of the charge distribution. The methodologies outlined in this guide provide a robust framework for researchers to conduct a thorough investigation into the bonding of this and related organoantimony compounds, which is essential for advancing their application in drug development and other scientific disciplines.

Methodological & Application

Tetraphenylstibonium Bromide: Applications and Protocols in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphenylstibonium bromide, an organoantimony compound, holds potential as a catalyst and reagent in various organic synthesis protocols. While its applications are not as extensively documented as its phosphonium and ammonium analogs, the existing literature on organoantimony chemistry suggests its utility in key transformations, particularly in the synthesis of cyclic carbonates from epoxides and carbon dioxide. This document provides an overview of its potential applications, detailed experimental protocols based on analogous systems, and a summary of relevant data.

Organoantimony compounds are known to act as effective catalysts in the cycloaddition of CO2 with epoxides.[1] This reactivity is attributed to the Lewis acidic nature of the antimony center, which can activate the epoxide ring towards nucleophilic attack. This compound, as an onium salt, is also expected to function as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases, a role well-established for compounds like tetrabutylammonium bromide (TBAB) and tetraphenylphosphonium bromide.

Key Application: Catalysis of Cycloaddition of CO2 to Epoxides

The synthesis of cyclic carbonates from carbon dioxide and epoxides is a prominent application for organoantimony catalysts.[1] This reaction is of significant interest as it represents a method for CO2 fixation into valuable chemical products. Cyclic carbonates are used as polar aprotic solvents, electrolytes in lithium-ion batteries, and as precursors for polycarbonates.

Proposed Catalytic Cycle

The catalytic cycle for the cycloaddition of CO2 to epoxides using a stibonium bromide catalyst is believed to proceed through the following key steps:

-

Epoxide Activation: The Lewis acidic antimony center of the tetraphenylstibonium cation coordinates to the oxygen atom of the epoxide, activating it for nucleophilic attack.

-

Ring-Opening: The bromide anion attacks one of the carbon atoms of the activated epoxide, leading to the opening of the epoxide ring and the formation of a haloalkoxide intermediate.

-

CO2 Insertion: The resulting alkoxide attacks a molecule of carbon dioxide, leading to the formation of a carbonate intermediate.

-

Ring-Closure and Catalyst Regeneration: An intramolecular nucleophilic substitution occurs, where the oxygen anion displaces the bromide ion, forming the cyclic carbonate and regenerating the this compound catalyst.

Experimental Protocols

General Protocol for the Synthesis of Propylene Carbonate

Materials:

-

Propylene oxide

-

This compound (Catalyst)

-

High-pressure reactor equipped with a magnetic stirrer and temperature control

-

Carbon dioxide (high purity)

Procedure:

-

To a clean and dry high-pressure reactor, add propylene oxide and a catalytic amount of this compound (e.g., 0.5-5 mol% relative to the epoxide).

-

Seal the reactor and purge with low-pressure carbon dioxide three times to remove air.

-

Pressurize the reactor with carbon dioxide to the desired pressure (e.g., 1-10 MPa).

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

-

Maintain the reaction at the set temperature and pressure for the desired time (e.g., 2-24 hours), monitoring the pressure to observe CO2 uptake.

-

After the reaction is complete, cool the reactor to room temperature and slowly vent the excess carbon dioxide.

-

The resulting product mixture can be analyzed by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion of propylene oxide and the yield of propylene carbonate.

-

Purification can be achieved by vacuum distillation or column chromatography if necessary.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the synthesis of cyclic carbonates using various onium salt catalysts, which can serve as a starting point for optimization with this compound.

| Catalyst | Substrate | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) | Reference |

| Tetrabutylammonium bromide | Propylene Oxide | 120 | 1.0 | 4 | >99 | >99 | |

| Tetraphenylphosphonium bromide | Styrene Oxide | 100 | 2.0 | 8 | 95 | 98 | |

| Organoantimony Compounds (general) | Various Epoxides | 80-140 | 1-5 | 2-10 | High | High | [1] |

Note: The data for tetrabutylammonium bromide and tetraphenylphosphonium bromide are representative and sourced from general literature on phase-transfer catalysis. Specific yields and conditions can vary significantly based on the full experimental setup.

Workflow for Catalyst Screening and Optimization

The following workflow can be employed by researchers to evaluate the efficacy of this compound as a catalyst and optimize reaction conditions.

Conclusion

This compound presents a promising, yet underexplored, candidate for catalysis in organic synthesis, particularly for the environmentally relevant conversion of CO2 and epoxides to cyclic carbonates. While detailed protocols and quantitative data for this specific stibonium salt are scarce, the well-established reactivity of analogous onium salts and other organoantimony compounds provides a strong foundation for its investigation. The protocols and workflows presented here offer a starting point for researchers to explore the catalytic potential of this compound and contribute to the expanding field of main-group element catalysis. Further research is warranted to fully elucidate its catalytic activity, optimize reaction conditions for various substrates, and explore its applications in other organic transformations.

References

Application Notes and Protocols: Tetraphenylstibonium Bromide in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphenylstibonium bromide, an organoantimony compound, holds potential for various applications in materials science, although it is less studied than its phosphonium analog, tetraphenylphosphonium bromide. This document provides an overview of the known properties and synthesis of this compound and explores potential applications by drawing parallels with its well-documented phosphonium counterpart. Detailed experimental protocols, quantitative data, and visual diagrams are included to facilitate further research and application development.

Application Notes for this compound

Synthesis and Structure

This compound can be synthesized through the reaction of triphenylstibine with bromobenzene in the presence of aluminum chloride.[1] Another method involves the interaction of triphenylstibine dichloride with phenylmagnesium bromide.[1] The crystal structure of this compound features a distorted trigonal-bipyramidal coordination for the antimony atom.[2]

Electrical Properties

Studies on a series of tetraphenylstibonium halides have shown that their electrolytic conductivity in acetonitrile varies depending on the halide. This compound is classified as a weak electrolyte in this solvent.[2] This property is crucial for applications where controlled ionic conductivity is required.

Potential Applications in Materials Science (Inferred from Tetraphenylphosphonium Bromide)

While specific applications of this compound in materials science are not extensively documented, the known uses of its phosphonium analog, tetraphenylphosphonium bromide (TPPB), suggest potential areas of exploration. The similar structure of the tetraphenylstibonium cation suggests it could exhibit analogous functionalities.

Phase-Transfer Catalysis

Quaternary phosphonium salts like TPPB are effective phase-transfer catalysts, facilitating reactions between reactants in immiscible phases.[3] They are particularly useful in organic synthesis for enhancing reaction rates and yields under milder conditions.[3] Given its ionic nature, this compound could potentially serve a similar role in various organic transformations.

Polymer Science

Phosphonium salts are utilized in polymer science as catalysts for polymerization reactions and as flame retardants and thermal stabilizers in polymeric materials.[4] Their incorporation can enhance the mechanical strength, thermal stability, and fire resistance of polymers.[4] The bulky phenyl groups in this compound could impart thermal stability, making it a candidate for similar applications.

Nanomaterial Synthesis

In the synthesis of nanoparticles, quaternary ammonium and phosphonium salts can act as stabilizing or capping agents to control the size, shape, and dispersity of the nanoparticles. The specific role of this compound in this area remains to be explored but presents a viable research direction.

Quantitative Data

Table 1: Electrolytic Conductivity of Tetraphenylstibonium Halides in Acetonitrile [2]

| Compound | Molar Conductivity (ΛM) (Ω-1 cm2 mol-1) | Electrolyte Strength |

| Ph4SbF | Very Low | Very Weak |

| Ph4SbCl | Low | Weak |

| Ph4SbBr | Low | Weak |

| Ph4SbI | High | Strong |

Experimental Protocols

Protocol 1: Synthesis of this compound[1]

Materials:

-

Triphenylstibine

-

Bromobenzene

-

Aluminum chloride

-

Anhydrous ether

-

Ice

-

Hydrochloric acid (concentrated)

Procedure:

-

Prepare a solution of phenylmagnesium bromide from magnesium and bromobenzene in anhydrous ether.

-

Add triphenylstibine dichloride dissolved in a suitable solvent to the Grignard reagent.

-

After the reaction is complete, treat the mixture with ice and concentrated hydrochloric acid.

-

Separate and discard the ether layer.

-

The crude this compound can be purified by recrystallization.

Protocol 2: Representative Protocol for Phase-Transfer Catalysis (using TPPB as an example)

This protocol describes a typical nucleophilic substitution reaction where TPPB acts as a phase-transfer catalyst.

Reaction: Alkylation of a cyanide salt with an alkyl halide.

Materials:

-

Sodium cyanide (NaCN)

-

1-Bromooctane

-

Toluene

-

Tetraphenylphosphonium bromide (TPPB)

-

Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide in water.

-

Add a solution of 1-bromooctane in toluene to the aqueous solution.

-

Add a catalytic amount of tetraphenylphosphonium bromide (typically 1-5 mol%) to the two-phase mixture.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS).

-

Upon completion, cool the mixture to room temperature and separate the organic and aqueous layers.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product (nonanenitrile).

-

Purify the product by distillation or column chromatography.

Visualizations

Caption: Synthesis of this compound.

Caption: Mechanism of Phase-Transfer Catalysis.

References

Application Notes and Protocols: Tetraphenylstibonium Bromide as a Supporting Electrolyte in Electrochemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the properties and electrochemical applications of tetraphenylstibonium bromide (Ph₄SbBr) as a supporting electrolyte. Detailed protocols for its use in electrochemical experiments are also presented.

Introduction

This compound is a quaternary stibonium salt that can be used as a supporting electrolyte in non-aqueous electrochemistry. Supporting electrolytes are crucial components of electrochemical systems; they increase the conductivity of the solution and minimize the iR drop, ensuring that the measured potential accurately reflects the potential at the electrode surface. The choice of a supporting electrolyte depends on several factors, including its solubility in the solvent, its electrochemical stability (potential window), and its interaction with the analyte.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₀BrSb | --INVALID-LINK-- |

| Molecular Weight | 510.1 g/mol | --INVALID-LINK-- |

| Appearance | Crystalline solid | --INVALID-LINK-- |

| Melting Point | 216-224 °C | --INVALID-LINK-- |

Electrochemical Properties and Data

The electrochemical behavior of a supporting electrolyte is critical for its application. Key parameters include its conductivity and electrochemical potential window.

Conductivity

A study by Khan et al. (2010) investigated the electrolytic conductivity of tetraphenylstibonium halides in acetonitrile. Their findings indicated that this compound behaves as a weak electrolyte in this solvent. This is an important consideration, as a lower degree of dissociation can lead to lower solution conductivity compared to strong electrolytes.

| Compound | Solvent | Electrolytic Behavior | Molar Conductivity (Λm) at 1:1 mole ratio with Br₂ |

| Ph₄SbBr | Acetonitrile | Weak Electrolyte | Not Reported |

| Ph₄SbBr₃ | Acetonitrile | Strong Electrolyte | 125.9 S cm² mol⁻¹ (at 0.004293 mol dm⁻³) |

Data from Khan et al., 2010.

The molar conductivity of the tribromide species (Ph₄SbBr₃), formed by the reaction of this compound with bromine, was found to be significantly higher, indicating it is a strong electrolyte.

Solubility

Electrochemical Potential Window

The electrochemical potential window is the range of potentials over which the electrolyte is stable and does not undergo oxidation or reduction. No experimental data for the electrochemical potential window of this compound has been found in the reviewed literature.

However, an estimation can be made based on related compounds. Quaternary ammonium and phosphonium salts with non-coordinating anions like hexafluorophosphate or perchlorate are known for their wide potential windows. The limiting factor for this compound is likely the oxidation of the bromide anion and the reduction of the tetraphenylstibonium cation. The oxidation of bromide in organic solvents typically occurs at potentials less positive than +1.0 V versus the ferrocene/ferrocenium (Fc/Fc⁺) couple. The reduction of the tetraphenylstibonium cation is expected at very negative potentials. Therefore, the useful potential window is likely limited on the anodic (positive) side.

Experimental Protocols

The following are generalized protocols for the use of this compound as a supporting electrolyte in cyclic voltammetry. These should be adapted based on the specific experimental requirements.

Preparation of the Electrolyte Solution

Objective: To prepare a solution of known concentration of this compound in a suitable organic solvent.

Materials:

-

This compound (Ph₄SbBr)

-

Anhydrous electrochemical-grade solvent (e.g., acetonitrile, propylene carbonate)

-

Volumetric flask

-

Analytical balance

-

Inert atmosphere glovebox or Schlenk line (recommended)

Procedure:

-

Dry the this compound under vacuum at a suitable temperature (e.g., 60-80 °C) for several hours to remove any residual water.

-

Inside an inert atmosphere glovebox, accurately weigh the required amount of dried Ph₄SbBr to achieve the desired concentration (typically 0.1 M).

-

Transfer the weighed salt to a volumetric flask.

-

Add a portion of the anhydrous solvent to the flask and swirl to dissolve the salt.

-

Once dissolved, add more solvent to bring the volume to the calibration mark of the flask.

-

Stopper the flask and invert several times to ensure a homogeneous solution.

-

Store the electrolyte solution under an inert atmosphere.

Cyclic Voltammetry Protocol

Objective: To perform a cyclic voltammetry experiment using this compound as the supporting electrolyte.

Materials:

-

Electrochemical cell

-

Working electrode (e.g., glassy carbon, platinum, or gold)

-

Reference electrode (e.g., Ag/Ag⁺ or a pseudo-reference electrode)

-

Counter electrode (e.g., platinum wire or graphite rod)

-

Potentiostat

-

Prepared electrolyte solution (0.1 M Ph₄SbBr in a suitable solvent)

-

Analyte of interest

Procedure:

-

Electrode Preparation:

-

Polish the working electrode to a mirror finish using appropriate polishing materials (e.g., alumina slurry).

-

Rinse the electrode with the solvent to be used in the experiment.

-

Ensure the reference and counter electrodes are clean.

-

-

Cell Assembly:

-

Assemble the electrochemical cell with the three electrodes.

-

Add the electrolyte solution to the cell.

-

If studying an analyte, add the analyte to the electrolyte solution to the desired concentration.

-

-

De-aeration:

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment, including the initial potential, switching potential, final potential, and scan rate.

-

Important: First, run a cyclic voltammogram of the supporting electrolyte solution without the analyte to determine the potential window of the solvent-electrolyte system.

-

Run the cyclic voltammetry experiment with the analyte.

-

Save and analyze the resulting data.

-

Safety Precautions

-

This compound is a chemical compound and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area or a fume hood, especially when handling organic solvents.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for detailed safety information.

Summary and Recommendations

This compound can be used as a supporting electrolyte in non-aqueous electrochemistry, particularly in applications where the presence of more common cations or anions might interfere with the reaction of interest. However, researchers should be aware of the following:

-

It is a weak electrolyte in acetonitrile, which may result in lower solution conductivity compared to salts like tetrabutylammonium hexafluorophosphate.

-

The electrochemical potential window is not well-documented and is likely limited on the anodic side due to the oxidation of the bromide anion. It is crucial to experimentally determine the potential window in the chosen solvent system before studying an analyte.

-

Due to the lack of extensive data, it is recommended to validate its use for specific applications by comparing the results with those obtained using a well-characterized supporting electrolyte.

These application notes are intended to serve as a guide. For critical applications, it is essential to perform thorough validation experiments.

Application Notes and Protocols: The Role of Tetraphenylstibonium Bromide in Ionic Liquid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionic liquids (ILs) are a class of salts with melting points below 100°C, exhibiting unique physicochemical properties such as low vapor pressure, high thermal stability, and tunable solvency. These characteristics make them highly attractive for a wide range of applications, including as green solvents, catalysts, and electrolytes. A crucial step in the synthesis of certain types of ionic liquids, particularly cyclic carbonate-based ILs, involves the cycloaddition of carbon dioxide (CO₂) to epoxides. This reaction is often catalyzed by onium salts, with quaternary ammonium and phosphonium salts being the most extensively studied.

This document focuses on the prospective role of tetraphenylstibonium bromide (Ph₄SbBr) in this synthetic pathway. While direct and extensive literature on the catalytic activity of this compound in ionic liquid synthesis is limited, its function can be inferred from the well-established mechanism of analogous onium salts. It is proposed that this compound acts as a potent catalyst, primarily through the nucleophilic action of the bromide ion, to facilitate the formation of cyclic carbonates from epoxides and CO₂, which are versatile precursors to various functional ionic liquids.

Principle of Catalysis: An Analogous Approach

The catalytic cycle of onium salts in the cycloaddition of CO₂ to epoxides is a well-understood process. It is hypothesized that this compound follows a similar mechanistic pathway. The primary role of the salt is to provide a nucleophilic bromide anion.

The proposed mechanism involves two main stages:

-

Epoxide Ring-Opening: The bromide anion (Br⁻) from this compound performs a nucleophilic attack on one of the carbon atoms of the epoxide ring. This attack leads to the opening of the sterically less hindered C-O bond, forming a haloalkoxide intermediate.

-

CO₂ Insertion and Cyclization: The resulting alkoxide, a potent nucleophile, attacks the electrophilic carbon atom of carbon dioxide. This step forms a carbonate intermediate. Subsequently, an intramolecular cyclization occurs, yielding the five-membered cyclic carbonate and regenerating the bromide catalyst, which can then participate in a new catalytic cycle.

Applications in Ionic Liquid Synthesis

The cyclic carbonates formed through this catalytic process are not only valuable chemical entities in their own right but also serve as key intermediates in the synthesis of specialized ionic liquids. For instance, reaction of the cyclic carbonate with an amine can yield functionalized carbamates, which are a class of ionic liquids with potential applications in CO₂ capture and as electrolytes.

Experimental Protocols (Based on Analogous Onium Salt Catalysis)

Due to the limited availability of specific experimental data for this compound, the following protocols are based on well-established procedures using tetrabutylammonium bromide (TBAB), a commonly used and effective catalyst for the cycloaddition of CO₂ to epoxides. These protocols can be adapted for use with this compound, with the acknowledgment that optimization of reaction conditions may be necessary.

Protocol 1: Synthesis of Propylene Carbonate from Propylene Oxide and CO₂

Materials:

-

Propylene oxide

-

This compound (or Tetrabutylammonium bromide as a reference)

-

High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control

-

Carbon dioxide (high purity)

Procedure:

-

To a high-pressure autoclave reactor, add propylene oxide and the onium salt catalyst (e.g., 0.5-2 mol% relative to the epoxide).

-

Seal the reactor and purge with low-pressure CO₂ two to three times to remove air.

-

Pressurize the reactor with CO₂ to the desired pressure (e.g., 10-40 bar).

-

Heat the reactor to the desired temperature (e.g., 100-150 °C) with vigorous stirring.[1]

-

Maintain the reaction conditions for a specified time (e.g., 2-24 hours).

-

After the reaction is complete, cool the reactor to room temperature and slowly vent the excess CO₂.

-

The product, propylene carbonate, can be purified by distillation or other chromatographic techniques.

Protocol 2: Synthesis of Styrene Carbonate from Styrene Oxide and CO₂ under Atmospheric Pressure

Materials:

-

Styrene oxide

-

This compound (or Tetrabutylammonium bromide as a reference)

-

Solvent (optional, e.g., DMF)

-

Reaction flask with a condenser and a CO₂ inlet (balloon or continuous flow)

Procedure:

-

In a round-bottom flask, dissolve styrene oxide and the catalyst (e.g., 1-5 mol%) in a suitable solvent if necessary. Solvent-free conditions are often preferred.[2]

-

Purge the flask with CO₂.

-

Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) under a CO₂ atmosphere (a CO₂-filled balloon is often sufficient).[2]

-

Stir the reaction mixture for the required time (e.g., 4-24 hours) while monitoring the progress by TLC or GC.

-

Upon completion, cool the mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Data Presentation

The following tables summarize typical quantitative data obtained for the synthesis of cyclic carbonates using onium salt catalysts, primarily tetrabutylammonium bromide (TBAB), which can serve as a benchmark for evaluating the performance of this compound.

Table 1: Catalytic Activity of Onium Salts in the Synthesis of Propylene Carbonate

| Catalyst (mol%) | Epoxide | Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |

| TBAB (1) | Propylene Oxide | 35 | 150 | 3 | >90 | >90 | [1] |

| Talc/TBAB | Propylene Oxide | 10-35 | 100-150 | - | >90 | >90 | [1] |

| QAS-trzPic₄ (0.5) | Epichlorohydrin | 20 | 100 | 6 | >99 | - | [2] |

Table 2: Substrate Scope for Cyclic Carbonate Synthesis using a Quaternary Ammonium Salt Catalyst (QAS-trzPic₄) at 20 atm CO₂ and 100 °C for 6h [2]

| Epoxide | Conversion (%) |

| Epichlorohydrin | >99 |

| Propylene Oxide | 96 |

| Styrene Oxide | 88 |

| 1,2-Butylene Oxide | 94 |

| Glycidyl Phenyl Ether | 99 |

Visualizations

Logical Workflow for Catalyst Screening in Ionic Liquid Synthesis

Caption: Workflow for screening catalysts like this compound.

Proposed Catalytic Cycle for this compound

Caption: Proposed catalytic cycle for this compound.

Conclusion

This compound holds significant potential as a catalyst in the synthesis of ionic liquids, particularly through the cycloaddition of CO₂ and epoxides. By analogy with well-studied ammonium and phosphonium salts, it is expected to facilitate this transformation efficiently. The provided protocols and data, based on these analogous systems, offer a solid foundation for researchers to explore the catalytic activity of this compound. Further investigation is warranted to fully elucidate its catalytic efficacy and optimize reaction conditions, which could lead to novel and efficient synthetic routes for a variety of functional ionic liquids.

References

- 1. Catalytic Strategies for the Cycloaddition of CO2 to Epoxides in Aqueous Media to Enhance the Activity and Recyclability of Molecular Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhanced CO2/Epoxide Cycloaddition Catalyzed by Pyridine-Substituted Triazole-Quaternary Ammonium Bromide - PMC [pmc.ncbi.nlm.nih.gov]